molecular formula C16H22ClN3O3S B2929181 1-butyl-2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole CAS No. 750599-31-6

1-butyl-2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole

Cat. No. B2929181
CAS RN: 750599-31-6
M. Wt: 371.88
InChI Key: MFLDBELZWSXRTM-UHFFFAOYSA-N
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Description

1-Butyl-2-(chloromethyl)-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Bz-423 and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Anticancer Activity

Some new benzimidazole derivatives, including structures similar to the specified compound, have been synthesized and evaluated for their anticancer activities. These compounds exhibited selectivity against certain cancer cell lines, indicating their potential as anticancer agents (Yurttaş et al., 2013).

Development of Antimicrobial Agents

Derivatives containing morpholine moiety, similar to the chemical structure , have been designed and synthesized, showing promising antimicrobial activity. This highlights their role as potential building blocks for creating new antimicrobial agents (Sahin et al., 2012).

Role in Sulfonamide Research

Sulfonamide derivatives have been synthesized for various studies, demonstrating activities such as anticancer, antimicrobial, and enzyme inhibition. The structural features of these compounds, including the sulfonamide group, are crucial for their biological activities, suggesting a wide range of applications in medicinal chemistry (Ghorab et al., 2015).

Applications in Organic Synthesis

Compounds with similar structures have been employed as intermediates in organic synthesis, demonstrating their utility in constructing complex molecular architectures. This includes their use in reactions such as the Friedel-Crafts sulfonylation, indicating their significance in synthetic organic chemistry (Nara et al., 2001).

properties

IUPAC Name

4-[1-butyl-2-(chloromethyl)benzimidazol-5-yl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O3S/c1-2-3-6-20-15-5-4-13(11-14(15)18-16(20)12-17)24(21,22)19-7-9-23-10-8-19/h4-5,11H,2-3,6-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLDBELZWSXRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N=C1CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>55.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85198777
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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